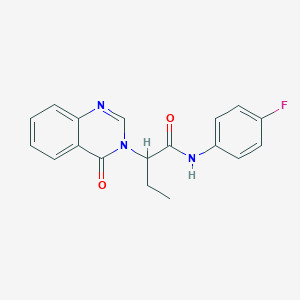N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
CAS No.:
Cat. No.: VC14993108
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H16FN3O2 |
|---|---|
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)butanamide |
| Standard InChI | InChI=1S/C18H16FN3O2/c1-2-16(17(23)21-13-9-7-12(19)8-10-13)22-11-20-15-6-4-3-5-14(15)18(22)24/h3-11,16H,2H2,1H3,(H,21,23) |
| Standard InChI Key | XCFHMQOBYKECTG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC1=CC=C(C=C1)F)N2C=NC3=CC=CC=C3C2=O |
Introduction
N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that belongs to the class of quinazolines, which are known for their diverse biological activities. Quinazolines are heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This specific compound combines a quinazoline core with a fluorophenyl group and a butanamide moiety, which may contribute to its unique pharmacological profile.
Synthesis and Preparation
The synthesis of N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves a multi-step process. It may start with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl group and the butanamide moiety. Common methods include condensation reactions and coupling reactions, such as the Suzuki-Miyaura cross-coupling for introducing the fluorophenyl group.
| Step | Reaction Conditions | Reagents |
|---|---|---|
| 1. Quinazoline Core Synthesis | Heating in ethanol | 2-Aminobenzaldehyde, urea |
| 2. Introduction of Fluorophenyl Group | Suzuki-Miyaura conditions | 4-Fluorophenylboronic acid, Pd(0) catalyst |
| 3. Butanamide Moiety Introduction | Condensation reaction | Butanoic acid, coupling reagent |
Biological Activities and Potential Applications
Research into the biological activities of N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is ongoing, but quinazolines in general have shown promise in various therapeutic areas:
-
Anticancer Activity: Quinazolines have been studied for their ability to inhibit tyrosine kinases, which are involved in cancer cell proliferation.
-
Anti-inflammatory Activity: Some quinazolines exhibit anti-inflammatory properties by inhibiting enzymes involved in the inflammatory response.
-
Antimicrobial Activity: Quinazolines have been reported to show activity against certain bacteria and fungi.
| Biological Activity | Mechanism | Potential Application |
|---|---|---|
| Anticancer | Tyrosine kinase inhibition | Cancer therapy |
| Anti-inflammatory | Enzyme inhibition | Treatment of inflammatory diseases |
| Antimicrobial | Interference with microbial metabolism | Antimicrobial therapy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume